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molecular formula C7H10N4O3 B8666582 6-Amino-5-nitroso-3-propylpyrimidine-2,4(1H,3H)-dione CAS No. 146830-67-3

6-Amino-5-nitroso-3-propylpyrimidine-2,4(1H,3H)-dione

Cat. No. B8666582
M. Wt: 198.18 g/mol
InChI Key: MSYYROWSVFIBSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07125993B2

Procedure details

To a solution of 6-amino-3-propyl-1,3-dihydropyrimidine-2,4-dione (5.6 g) in a mixture of 50% acetic acid/water (160 ml) at 70° C. was added sodium nitrite (4.5 g) in portions over a period of 15 minutes. The mixture was stirred at 70° C. for 45 minutes, then the reaction mixture concentrated to a low volume under reduced pressure. The solid was filtered off, and washed with water, to provide 6-amino-5-nitroso-3-propyl-1,3-dihydropyrimidine-2,4-dione, a compound of formula (11).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:7][C:6](=[O:8])[N:5]([CH2:9][CH2:10][CH3:11])[C:4](=[O:12])[CH:3]=1.[N:13]([O-])=[O:14].[Na+]>C(O)(=O)C.O>[NH2:1][C:2]1[NH:7][C:6](=[O:8])[N:5]([CH2:9][CH2:10][CH3:11])[C:4](=[O:12])[C:3]=1[N:13]=[O:14] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
NC1=CC(N(C(N1)=O)CCC)=O
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)(=O)O.O
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 70° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture concentrated to a low volume under reduced pressure
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
NC1=C(C(N(C(N1)=O)CCC)=O)N=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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